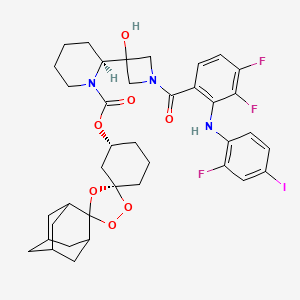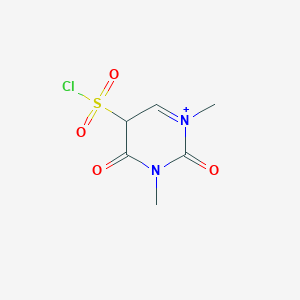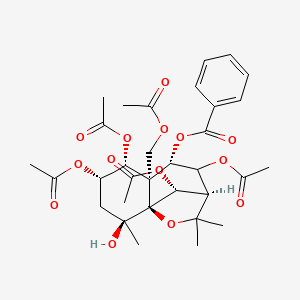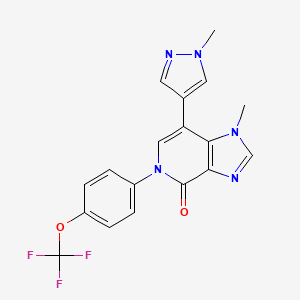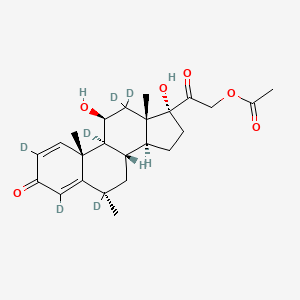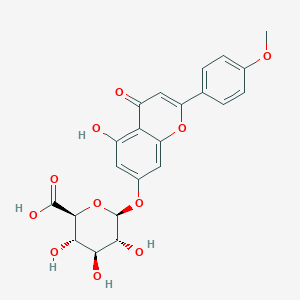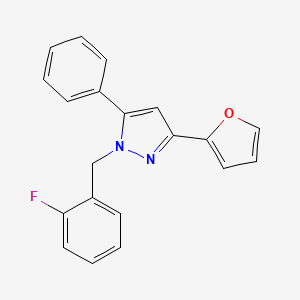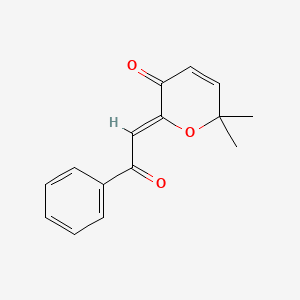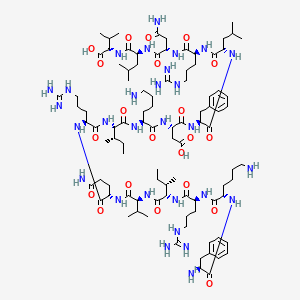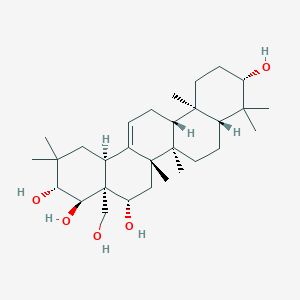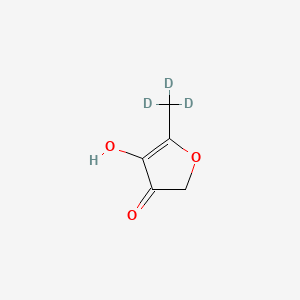
4-Hydroxy-5-methylfuran-3(2H)-one-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methylfuran-3(2H)-one-d3 is a deuterated derivative of 4-Hydroxy-5-methylfuran-3(2H)-one, a furan derivative characterized by a five-membered aromatic ring with oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be achieved through various methods. One approach involves the use of Saccharomyces cerevisiae, which requires the Cff1p protein to produce 4-Hydroxy-5-methylfuran-3(2H)-one . The synthetic route typically involves the incorporation of deuterium atoms into the molecule to obtain the deuterated derivative.
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis using genetically modified strains of Saccharomyces cerevisiae. The production process can be optimized by adjusting various factors such as carbon source concentration, nitrogen source concentration, salt concentration, initial pH, shaking speed, culture temperature, inoculum size, and culture time .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-5-methylfuran-3(2H)-one-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. For example, the reaction of 4-Hydroxy-5-methylfuran-3(2H)-one with cysteine or hydrogen sulfide at pH 4.5 for 60 minutes at 140°C produces complex mixtures of volatile compounds .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with cysteine or hydrogen sulfide can produce sulfur-containing volatile compounds .
Applications De Recherche Scientifique
4-Hydroxy-5-methylfuran-3(2H)-one-d3 has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other furan derivatives. In biology, it has been shown to modulate the growth of human tumor cells and inhibit cellular melanogenesis . In industry, it is used in oxidoreductase assays for the evaluation of oxidoreductase activity .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellular melanogenesis by modulating the activity of melanogenic enzymes . Additionally, it interacts with oxidoreductases, which play a crucial role in oxidation-reduction processes .
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be compared with other similar compounds, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 2-Ethylfuran . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is commonly found in fruits like strawberries and pineapples , while 2-Ethylfuran is used in the synthesis of various organic compounds .
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
117.12 g/mol |
Nom IUPAC |
4-hydroxy-5-(trideuteriomethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3 |
Clé InChI |
DLVYTANECMRFGX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=O)CO1)O |
SMILES canonique |
CC1=C(C(=O)CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


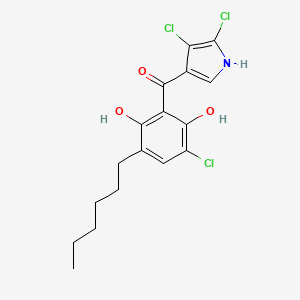
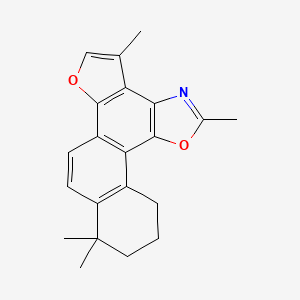
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
